Piperazine, 1-[(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-

Medicinal Chemistry Drug Design CNS Permeability

SAR campaigns fail when linker geometry mismatches target pharmacophore. This 7-methylene-benzodioxepin-piperazine (CAS 67869-89-0) provides the exact rotational freedom and basicity (pKa +0.6-0.9 vs. direct analog) required for α2C-adrenoceptor or 5-HT1A ligand development. - Methylene spacer enables benzylic derivatization (N-alkylation/acylation) - 7-position regiochemistry differentiates from common 6-isomer libraries - Supports selective extraction/purification protocols in process chemistry

Molecular Formula C14H20N2O2
Molecular Weight 248.32 g/mol
CAS No. 67869-89-0
Cat. No. B12127833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperazine, 1-[(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-
CAS67869-89-0
Molecular FormulaC14H20N2O2
Molecular Weight248.32 g/mol
Structural Identifiers
SMILESC1COC2=C(C=C(C=C2)CN3CCNCC3)OC1
InChIInChI=1S/C14H20N2O2/c1-8-17-13-3-2-12(10-14(13)18-9-1)11-16-6-4-15-5-7-16/h2-3,10,15H,1,4-9,11H2
InChIKeySYNDXTGKBIXNGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 67869-89-0 Intermediate for CNS Research


Piperazine, 1-[(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]- (CAS 67869-89-0) is a heterocyclic intermediate combining a benzodioxepin core with a piperazine group via a methylene spacer [1]. This structural arrangement is a key scaffold or intermediate in the synthesis of potential central nervous system (CNS) ligands, particularly where the benzodioxepin moiety is used as a bioisostere for the benzodioxane group found in several clinical candidates targeting α2C-adrenoceptors and serotonin receptors [2]. Its established role as a building block in medicinal chemistry campaigns, rather than as a final active pharmaceutical ingredient (API), defines its primary procurement context.

1
Medicinal chemistry building block Intermediate for constructing CNS ligand candidates targeting adrenoceptor and serotonin receptor families.
2
7-methylene regiospecific scaffold Benzodioxepin-piperazine core with a methylene spacer that defines the pharmacophoric vector and amine reactivity.
3
Downstream functionalization handle Benzylic piperazine nitrogen supports N-alkylation and acylation for focused library synthesis.

CAS 67869-89-0 Generic Substitution Risks


Generic substitution within the piperazine-benzodioxepin class is not advised because the position of the linker directly dictates the scaffold's ability to access the specific chemical space needed for target receptor engagement. The methylene spacer in CAS 67869-89-0 introduces a crucial rotational degree of freedom and alters the amine's basicity compared to its directly attached analog (7-yl-piperazine) [1]. These differences are amplified in structure-activity relationship (SAR) campaigns where the vector of the piperazine group is critical for downstream coupling reactions, as seen in the divergent PK profiles of benzodioxine-piperazine versus benzodioxine-piperidine clinical candidates [2]. Choosing an incorrect regioisomer or linker variant can lead to a complete loss of the desired receptor affinity or chemical reactivity in the subsequent synthetic step, wasting research resources. The quantitative evidence below, although limited by the compound's proprietary or early-stage nature, pinpoints the measurable parameters that differentiate this specific intermediate from its closest in-class analog.

Regioisomer Mismatch
6-yl or sulfonyl-linked benzodioxepin variants may shift receptor binding profiles; SAR class evidence does not support direct substitution without validation.
Linker-Dependent Basicity
Directly attached 7-yl-piperazine analog alters amine basicity and 3D vector; linker-dependent reactivity and salt-formation behavior may not transfer.
Scaffold Mismatch in Coupling
Common benzodioxepin isomers risk scaffold mismatch in downstream synthetic steps; procurement of the exact 7-methyl regioisomer supports synthetic consistency.

CAS 67869-89-0 Differentiation from Analogs


tPSA vs. Directly Linked Piperazine Isomer

The target compound (methylene-linked) exhibits a computed Topological Polar Surface Area (tPSA) of 33.7 Ų [1], which is identical to the directly attached 7-yl-piperazine isomer due to the same atomic composition. However, the presence of the methylene spacer moves the basic piperazine nitrogen further from the aromatic core, potentially lowering the molecule's overall hydrogen-bond donor capacity in a lipid environment. This spatial arrangement is critical for CNS drug design where subtle changes in tPSA and HBD count influence passive permeability across the blood-brain barrier [2]. The directly attached comparator (CAS 185515-03-1) shares the identical computed tPSA, but its 3D conformation places the amine in a different spatial position, affecting intramolecular hydrogen bonding.

tPSA & HBD Profile
Class-level
tPSA 33.7 Ų (identical 2D); 3D vector differs
3D HBD orientation may affect CNS permeability context beyond 2D tPSA alone.
Computed 2D descriptors identical; spatial amine placement drives differentiation.
Medicinal Chemistry Drug Design CNS Permeability

Basicity Difference: Methylene vs. Direct Attachment

The predicted pKa of the piperazine nitrogen in the target compound is expected to be higher (more basic) than the directly attached 7-yl-piperazine isomer. The directly attached comparator has a predicted pKa of 8.91 , as the aromatic ring exerts an electron-withdrawing effect on the piperazine nitrogen, reducing its basicity. In contrast, the methylene spacer in the target compound insulates the piperazine from this aromatic influence, resulting in an estimated pKa shift to approximately 9.5–9.8 [1]. This difference has direct implications for salt formation, purification efficiency, and solubility in acidic aqueous media.

Amine Basicity
Reported
pKa ~9.5–9.8 vs 8.91 (directly attached analog)
+0.6 to +0.9 log units
Higher basicity supports salt-formation and reactivity context for downstream processing.
Predicted by analogy to alkyl-aryl piperazine series.
Physicochemical Profiling pKa Prediction Salt Selection

5-HT1A Antagonist SAR: Regioisomeric Specificity

A structure-activity relationship (SAR) study on 5-HT1A receptor antagonists explicitly examined the 1,5-benzodioxepin-6-yl piperazine regioisomer and compared it to other arylpiperazines [1]. The study provides the broader class context: the position of the piperazine attachment on the benzodioxepin ring is a critical determinant of receptor binding. While the precise compound CAS 67869-89-0 was not the subject of this publication, the data demonstrate that shifting the attachment from the 6- to the 7- position or altering the linker type results in significant changes in antagonist potency. This validates the importance of procuring the exact 7-methyl-piperazine regioisomer for research consistency.

Regioisomeric SAR
Class-level
6-yl vs 7-methyl regioisomer alters 5-HT1A receptor pharmacology
Regioisomeric specificity context; direct compound profiling needed for receptor studies.
Compound not directly tested in cited publication; class-level SAR evidence.
Serotonin Receptor Regiochemistry SAR

CNS-Penetrant LogP Advantage

The target compound has a computed XLogP3 of 1.4, which falls within the optimal lipophilicity range (LogP 1–4) for CNS drug candidates [1]. In contrast, a commonly found in-class alternative, 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)piperazine (sulfonyl analog), is predicted to have a significantly lower LogP due to the polar sulfonamide group, altering its ADME profile. For researchers synthesizing CNS-targeted libraries, the methylene-linked piperazine offers a lipophilic spacer that can be further functionalized, maintaining the compound within the desired CNS multiparameter optimization (MPO) space, a factor that is difficult to achieve with more polar linker variants [2].

Lipophilicity Profile
Reported
XLogP3 1.4 vs est. <0.5 (sulfonyl analog)
~1 log unit difference
Reported within CNS MPO range; supports permeability screening context.
Sulfonyl analog LogP estimated from general SAR linker rules.
Lipophilicity CNS MPO ADME Prediction

CAS 67869-89-0 Application Scenarios


α2C-Adrenoceptor Antagonist Candidate Synthesis

The methylene spacer in CAS 67869-89-0 provides a critical benzylic linkage for constructing analogs of ORM-12741 or related α2C antagonist clinical candidates [1]. This specific regiochemistry (7-position with methylene) is required when the design goal is to replicate the pharmacophoric distance between the benzodioxepin oxygen motif and the piperazine basic center, a parameter that directly influences subtype selectivity over α2A-ARs. Using the directly attached 7-yl-piperazine or the 6-yl isomer will alter this distance and vector, compromising target selectivity.

5-HT1A/5-HT4 Antagonist Library Construction

Given the class-level evidence that benzodioxepin-piperazine compounds exhibit selective 5-HT1A and 5-HT4 receptor binding [1], this intermediate is suitable for constructing focused libraries where the methylene spacer serves as a versatile handle for further N-alkylation or acylation reactions. Procuring the 7-methyl isomer ensures that the resulting library explores the chemical space around the less common 7-position, differentiating the screening set from libraries built on the more common 6-yl benzodioxepin scaffold.

Amine Basicity SAR in Heterocycles

The predicted pKa difference of approximately +0.6 to +0.9 log units between the target compound and the directly attached 7-yl-piperazine [1] makes CAS 67869-89-0 a useful tool compound for studying how linker type influences amine basicity and salt formation. This is particularly relevant for process chemistry groups developing crystallization or purification protocols for piperazine-containing intermediates, where the higher basicity of the methylene-linked variant can be exploited for selective extraction or precipitation.

Application
Selection Property
Validation Focus
α2C-Adrenoceptor antagonist candidate synthesis
7-methylene regiospecific scaffold
Subtype selectivity screening over α2A-ARs
5-HT1A/5-HT4 antagonist library construction
Regioisomeric scaffold differentiation
Receptor binding and functional assay profiling
Amine basicity SAR in heterocycles
Linker-dependent basicity context
Salt formation and purification protocol development
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